2-Hydrazinyl-3-methylquinoline
Overview
Description
2-Hydrazinyl-3-methylquinoline is a chemical compound with the molecular weight of 173.22 . It is a powder in physical form .
Synthesis Analysis
The synthesis of quinoline hydrazide/hydrazone derivatives, which includes 2-Hydrazinyl-3-methylquinoline, involves the condensation of acetylacetone with the title compound . Another method involves the continuous synthesis of 2-methylquinoline compounds from nitroarenes and the ethanol/water system by a simple hydrogen transfer reaction in the presence of the Ru–Fe/γ-Al2O3 catalyst .Molecular Structure Analysis
The molecular structure of 2-Hydrazinyl-3-methylquinoline is represented by the InChI code: 1S/C10H11N3/c1-7-6-8-4-2-3-5-9(8)12-10(7)13-11/h2-6H,11H2,1H3,(H,12,13) .Physical And Chemical Properties Analysis
2-Hydrazinyl-3-methylquinoline is a powder with a molecular weight of 173.22 . More detailed physical and chemical properties were not found in the search results.Scientific Research Applications
Catalytic Applications and Synthetic Methodologies
Directed C(sp2)-H Bond Alkenylation/Annulation
One significant application involves the use of related hydrazinyl compounds as directing groups in cobalt-catalyzed C(sp2)-H bond alkenylation/annulation reactions. This process facilitates the formation of complex isoquinoline structures, demonstrating broad substrate scope, excellent yields, and high regioselectivity. The directing group can be removed under mild conditions, highlighting its utility in synthetic chemistry for constructing intricate molecular architectures (Zhai et al., 2017).
Trifunctionalization of Allenes
Another application is in the trifunctionalization of allenes through cobalt-catalyzed processes. This method produces 3-acylquinolines with moderate to good yields and high regioselectivity, showcasing the versatility of hydrazinyl-containing compounds in facilitating complex chemical transformations (Zhai et al., 2018).
Analytical Applications
Detection of Gaseous Carbonyl Compounds
2-Hydrazinoquinoline has been explored as a reactive matrix for matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS). This application is particularly useful for detecting low concentrations of gaseous aldehydes and ketones, demonstrating the compound's potential in analytical chemistry for environmental monitoring and quality control processes (Shigeri et al., 2016).
Potential Therapeutic Applications
Antitumor Agents
Research into 2-(2-arylmethylene)hydrazinyl-4-aminoquinazoline derivatives has shown promising cytotoxicity against various cancer cell lines. This suggests potential therapeutic applications for these compounds as antitumor agents, with some derivatives exhibiting significant activity that merits further investigation for drug development (Jiang et al., 2012).
Corrosion Inhibition
Anti-corrosion Activity
Hydrazinylquinoline derivatives have been studied for their anti-corrosion properties, particularly in protecting carbon steel in acidic environments. These compounds exhibit high inhibition efficiencies, suggesting their utility in industrial applications to prevent metal corrosion (Rouifi et al., 2020).
Safety And Hazards
The safety information for 2-Hydrazinyl-3-methylquinoline includes several hazard statements: H302, H312, H315, H319, H332, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .
properties
IUPAC Name |
(3-methylquinolin-2-yl)hydrazine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c1-7-6-8-4-2-3-5-9(8)12-10(7)13-11/h2-6H,11H2,1H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XECUAQMMBPDLGM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC=CC=C2N=C1NN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydrazinyl-3-methylquinoline |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.